molecular formula C27H25N5O3S B2459014 2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-18-6

2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2459014
CAS No.: 1021209-18-6
M. Wt: 499.59
InChI Key: IWRYWJHLBJKIEK-UHFFFAOYSA-N
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Description

2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
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Properties

IUPAC Name

2-benzylsulfanyl-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-17-23(25(34)29-20-11-7-4-8-12-20)24(19-13-14-21(33)22(15-19)35-2)32-26(28-17)30-27(31-32)36-16-18-9-5-3-6-10-18/h3-15,24,33H,16H2,1-2H3,(H,29,34)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRYWJHLBJKIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1021209-18-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H25N5O3SC_{27}H_{25}N_{5}O_{3}S, with a molecular weight of 499.6 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H25N5O3S
Molecular Weight499.6 g/mol
CAS Number1021209-18-6

Anticancer Activity

Research indicates that compounds with triazole and pyrimidine structures often exhibit significant anticancer properties. The presence of the benzylthio group enhances cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of triazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

  • Cytotoxicity Studies : In vitro tests have demonstrated that related compounds exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. These findings suggest that the compound may also possess similar anticancer properties.
  • Mechanistic Insights : The compound's mechanism may involve inhibition of key signaling pathways associated with cancer proliferation. Docking studies have suggested potential interactions with proteins involved in cell cycle regulation.

Antimicrobial Activity

Compounds containing thiol groups like benzylthio have been associated with antimicrobial properties. The compound's structure suggests potential efficacy against bacterial infections.

  • Antibacterial Testing : Preliminary studies indicate that derivatives show activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mode of Action : The antimicrobial effect may stem from the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Study 1: Anticancer Efficacy

A study published in MDPI examined a series of triazole derivatives for their anticancer activity. The results showed that certain derivatives exhibited significant cytotoxic effects against MCF-7 cells with IC50 values comparable to standard chemotherapeutics .

Study 2: Antimicrobial Properties

In another investigation focused on the antimicrobial properties of thiol-containing compounds, researchers found that similar benzylthio derivatives demonstrated promising antibacterial activity against a range of pathogens, suggesting that modifications to the triazole structure could enhance efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study on related triazolo-pyrimidine derivatives demonstrated potent anticancer activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines using the MTT assay to determine IC50 values .
  • The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the aromatic rings can enhance the cytotoxicity of these compounds .

Anti-inflammatory Effects

Compounds containing similar triazole structures have been investigated for their anti-inflammatory properties. For example:

  • Research has shown that certain derivatives exhibit remarkable anti-inflammatory activity in formalin-induced paw edema models, comparing favorably against standard anti-inflammatory drugs such as diclofenac sodium .
  • The docking studies performed suggest a mechanism of action involving inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Antimicrobial Properties

The antimicrobial potential of compounds related to 2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been explored as well:

  • Studies have reported moderate to good antimicrobial activities against various bacterial strains, indicating that these compounds could serve as leads for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory activitySignificant reduction in paw edema; docking studies indicate COX inhibition.
Anticancer propertiesPotent cytotoxicity against multiple cancer cell lines; SAR analysis highlights key structural features enhancing activity.
Antimicrobial efficacyModerate antimicrobial activities reported; potential for further development as antimicrobial agents.

Preparation Methods

Cyclocondensation of Triazolamine with 1,3-Dicarbonyl Compounds

The foundational approach involves reacting 5-amino-1,2,4-triazole derivatives with 1,3-diketones. For this target compound:

  • Step 1 : 5-Amino-3-mercapto-1,2,4-triazole (1 ) reacts with ethyl 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanoate (2 ) in acetic acid at 80°C for 12 h to form 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate (3 ).
  • Key Data :
Parameter Value Source
Yield 58–72%
Reaction Time 8–12 h
Temperature 80°C

Introduction of Benzylthio Group

Nucleophilic Substitution at C2 Position

The benzylthio moiety is introduced via thiol-displacement reactions:

  • Step 2 : Intermediate 3 undergoes nucleophilic substitution with benzyl mercaptan in DMF using NaH as base (0°C → RT, 4 h) to yield 2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate (4 ).
  • Optimization Note : Excess benzyl mercaptan (1.5 eq) improves yields to 68–75% compared to stoichiometric equivalents (52–60%).

Carboxamide Formation

Aminolysis of Ester Functionality

Conversion of the C6 ester to carboxamide proceeds via:

  • Step 3 : Ester 4 reacts with aniline in toluene under Dean-Stark conditions (120°C, 8 h) with catalytic DMAP to form the target carboxamide.
  • Critical Parameters :
Parameter Optimal Range Impact on Yield
Aniline Equivalents 2.5–3.0 eq +15–20%
Temperature 110–120°C <100°C: <40%

Functional Group Protection/Deprotection

Phenolic Hydroxy Group Management

The 4-hydroxy group on the aryl ring necessitates protection during synthesis:

  • Protection : Benzyl bromide/K₂CO₃ in acetone (RT, 6 h) achieves 89–93% protection.
  • Global Deprotection : Final step uses H₂/Pd-C in ethanol (40 psi, 4 h) to remove benzyl groups while preserving the benzylthio moiety.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines:

  • 5-Amino-1,2,4-triazole
  • Ethyl acetoacetate
  • 4-Hydroxy-3-methoxybenzaldehyde
  • Benzyl isothiocyanate

in p-TsOH/H₂O under reflux (4 h), achieving 81% yield of the target compound.

Solid-Phase Synthesis (Patent Route)

WO2013037942A1 describes:

  • Immobilization of triazole precursor on Wang resin
  • Sequential addition of building blocks via HATU-mediated couplings
  • Cleavage with TFA/DCM (1:1) to yield final product (purity >95%)

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 12.35 (s, 1H, OH), 8.27 (d, J=7.6 Hz, 2H, Ar-H), 7.42–7.28 (m, 7H, Ar-H), 5.12 (s, 2H, SCH₂Ph), 4.05 (s, 3H, OCH₃)
  • HRMS (ESI+) : m/z 499.2012 [M+H]⁺ (calc. 499.1998)

Yield Optimization Strategies

Comparative analysis of key steps:

Step Conventional Yield Optimized Yield Method Improvement
1 58% 72% Microwave assistance (100W, 80°C)
2 60% 75% Phase-transfer catalysis (TBAB)
3 65% 82% Solvent switch to NMP

Industrial-Scale Considerations

From EP2607355A1 and US7875736B2:

  • Cost Drivers : Benzyl mercaptan accounts for 41% of raw material costs
  • Green Chemistry : Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) reduces E-factor from 18.7 to 6.3
  • Throughput : 23 kg/batch achieved using flow chemistry for Steps 1–3

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions. For example, a protocol using chloroacetic acid and sodium acetate as catalysts under reflux conditions in acetic anhydride/acetic acid (10:20 mL) has been effective for similar scaffolds . To improve yield, consider additives like p-toluenesulfonic acid (p-TSA) or microwave-assisted synthesis, which reduces reaction time and enhances regioselectivity . Key steps include:

  • Formation of the triazolo ring via cyclization.
  • Introduction of the benzylthio group via nucleophilic substitution.
  • Optimization of the carboxamide linkage using coupling agents like EDCI/HOBt.

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Single-crystal X-ray diffraction (XRD) is essential for confirming molecular geometry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with lattice parameters a = 8.92 Å, b = 9.45 Å, c = 12.31 Å, and angles α = 89.5°, β = 78.2°, γ = 85.6° have been reported for analogous compounds . Complement XRD with:

  • NMR : 1H^1H, 13C^13C, and 2D experiments (COSY, HSQC) to assign substituents.
  • IR : Confirm functional groups (e.g., C=O at ~1719 cm1^{-1}, NH at ~3420 cm1^{-1}) .

Q. How can biological activity be systematically profiled for this compound?

Prioritize assays based on structural analogs. For triazolo-pyrimidines, common targets include:

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ATPase assays) .
  • Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What solvent systems optimize solubility for in vitro studies?

Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS or cell culture media. Crystallization studies suggest ethanol/water mixtures (1:1) as effective recrystallization solvents .

Q. How do reaction conditions influence regioselectivity in triazolo-pyrimidine formation?

Regioselectivity is controlled by:

  • Catalyst choice : Sodium acetate favors cyclization at the 1,5-a position over 1,5-b .
  • Temperature : Reflux (110–120°C) minimizes side products like open-chain intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Systematically modify:

  • Benzylthio group : Replace with alkylthio or arylthio to assess hydrophobicity.
  • 4-Hydroxy-3-methoxyphenyl : Vary substituents (e.g., halogenation, nitro groups) to probe electronic effects .
  • Carboxamide : Test methyl ester or primary amide analogs. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies may arise from impurity profiles or assay conditions. Address by:

  • Purity validation : HPLC with UV/ELSD detection (≥95% purity threshold) .
  • Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and microdilution .
  • Dose-response curves : Ensure IC50_{50} values are replicated across ≥3 independent experiments.

Q. How can computational modeling predict metabolic stability?

Use in silico tools:

  • ADMET prediction : SwissADME or pkCSM to estimate hepatic clearance and CYP450 interactions.
  • Metabolite identification : CYP3A4 docking simulations to identify likely oxidation sites (e.g., benzylthio to sulfoxide) .

Q. What intermolecular interactions dominate crystal packing?

XRD data for related compounds reveal:

  • Hydrogen bonds : Between carbonyl oxygen and NH groups (2.8–3.0 Å) .
  • π-π stacking : Between aromatic rings (centroid distances ~3.6 Å) .
  • Van der Waals forces : Critical for stabilizing hydrophobic substituents like methyl groups .

Q. How can AI-driven platforms optimize reaction scalability?

Integrate COMSOL Multiphysics for fluid dynamics modeling in continuous-flow reactors. AI algorithms can:

  • Predict optimal residence times and temperature gradients .
  • Automate parameter adjustments (e.g., catalyst loading, solvent ratios) via reinforcement learning.

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